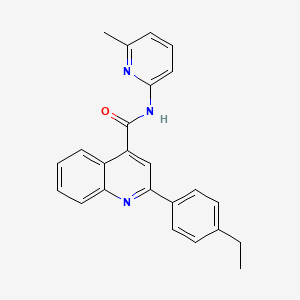![molecular formula C23H29N3O2S B6049276 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6049276.png)
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone, also known as BTCP, is a synthetic compound that belongs to the class of piperazine derivatives. BTCP has been widely studied for its potential application in the field of neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone is not fully understood, but it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to its ability to reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone increases the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been shown to reduce the rewarding effects of drugs of abuse, which may be due to its ability to inhibit the reuptake of dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been extensively studied in animal models, which provides a wealth of information on its pharmacological properties. However, one limitation of using 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in lab experiments is its potential toxicity, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone. One area of research is the development of novel derivatives of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone on the brain and behavior. Additionally, the potential application of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder, warrants further investigation. Finally, the development of new methods for the synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone may improve the yield and purity of the compound, which may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone involves the reaction of 4-benzylpiperidine with 2-bromoacetylthiophene, followed by the reaction with piperazine and 1,2-dichloroethane. The product is then purified by recrystallization to obtain 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in its pure form. The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been reported in several research articles, and the method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been extensively studied for its potential application in the treatment of various neurological disorders, including depression, anxiety, and addiction. Several studies have shown that 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has anxiolytic and antidepressant-like effects in animal models. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential application in the treatment of addiction.
Propriétés
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22(25-11-8-19(9-12-25)15-18-5-2-1-3-6-18)16-21-23(28)24-10-13-26(21)17-20-7-4-14-29-20/h1-7,14,19,21H,8-13,15-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXGZFQIHVDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6049195.png)
![1-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6049202.png)
![3-(5-bromo-2-furyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6049215.png)
![N-(2-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6049218.png)


![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6049242.png)

![(1S*,4S*)-2-(5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049253.png)
![6-[(4-methylphenoxy)methyl]-2-[3-(1-piperazinylmethyl)phenyl]-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6049258.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6049279.png)
![2,4-dichloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6049281.png)
![1-methoxy-3-{[5-(1-naphthyl)-1,2,4-triazin-3-yl]amino}-2-propanol](/img/structure/B6049287.png)